![molecular formula C4H7NO B1297607 Cyclobutanone oxime CAS No. 2972-05-6](/img/structure/B1297607.png)
Cyclobutanone oxime
Overview
Description
Cyclobutanone oximes and their derivatives are pivotal core structural motifs in organic chemistry . The molecular formula of Cyclobutanone oxime is C4H7NO .
Synthesis Analysis
The transition-metal-catalyzed cyclobutanone oxime is induced via β-carbon elimination with the assistance of Pd0, and the radical-mediated oxidative ring opening of cyclobutanone oxime is achieved by selecting various oxidants to initiate a process of single electron transfer (SET) .Molecular Structure Analysis
Cyclobutanone oxime has a molecular weight of 85.104 Da . The structure of cyclobutanone oxime is based on a four-membered cyclic ketone .Chemical Reactions Analysis
Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes delivers an efficient strategy to produce stable distal cyano-substituted alkyl radicals, which can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions .Physical And Chemical Properties Analysis
Cyclobutanone oxime has a density of 1.2±0.1 g/cm3, a boiling point of 173.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.7 mmHg at 25°C .Scientific Research Applications
Capturing SO2, CO, or O2 via a Radical Process
Cyclobutanone oximes and their derivatives are pivotal core structural motifs in organic chemistry . Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes delivers an efficient strategy to produce stable distal cyano-substituted alkyl radicals . These radicals can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions . This process has attracted a lot of interest in recent years .
Cyanoalkylsulfonylation
This is a process where cyanoalkylsulfonyl radicals are formed by capturing SO2 . This process is triggered by iminyl-radical and has been used in various research applications .
Cyanoalkylcarbonylation
In this process, cyanoalkylcarbonyl radicals are formed by capturing CO . This process is also triggered by iminyl-radical and has been used in various research applications .
Cyanoalkoxylation
This is a process where cyanoalkoxyl radicals are formed by capturing O2 . This process is triggered by iminyl-radical and has been used in various research applications .
Thiocyanation of Cyclobutanone Oxime Esters
An innovative approach allows access to cyano and thiocyano bifunctionally substituted alkanes . These can be further transformed into their respective trifluoromethylthiol-substituted or difluoromethylthiol-substituted alkylnitriles, alkynyl sulfides, and phosphorothioate esters .
Production of Stable Distal Cyano-Substituted Alkyl Radicals
Cyclobutanone oximes can be used to produce stable distal cyano-substituted alkyl radicals . This is achieved through iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes .
Mechanism of Action
Target of Action
Cyclobutanone oxime and its derivatives are pivotal core structural motifs in organic chemistry . The primary targets of Cyclobutanone oxime are the stable distal cyano-substituted alkyl radicals . These radicals can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals .
Mode of Action
The compound interacts with its targets through an iminyl-radical-triggered C–C bond cleavage . This efficient strategy leads to the production of stable distal cyano-substituted alkyl radicals . These radicals can then capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions .
Biochemical Pathways
The biochemical pathways affected by Cyclobutanone oxime involve the ring-opening of cyclobutanone oximes . This process is triggered by iminyl radicals, leading to the production of stable distal cyano-substituted alkyl radicals . These radicals can then capture SO2, CO, or O2, affecting the cyanoalkylsulfonylation, cyanoalkylcarbonylation, and cyanoalkoxylation pathways .
Pharmacokinetics
Its reaction protocol is distinguished by mild and safe conditions This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially impacting its bioavailability
Result of Action
The result of Cyclobutanone oxime’s action is the formation of cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals . These radicals are formed under mild conditions, suggesting that the compound’s action could be efficient and versatile .
Action Environment
The action of Cyclobutanone oxime is influenced by environmental factors. For instance, the compound’s reaction protocol excludes ligands, oxidants, bases, and toxic cyanide salts . It also tolerates a wide scope of cyclobutanones without compromising their efficiency and scalability . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence or absence of these factors.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclobutylidenehydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c6-5-4-2-1-3-4/h6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYCXDWUKJSHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338059 | |
Record name | cyclobutanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanone oxime | |
CAS RN |
2972-05-6 | |
Record name | cyclobutanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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